molecular formula C14H13ClFN5O3S B2455182 3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 2034516-74-8

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No.: B2455182
CAS No.: 2034516-74-8
M. Wt: 385.8
InChI Key: NVMOLXZLJAMTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H13ClFN5O3S and its molecular weight is 385.8. The purity is usually 95%.
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Mechanism of Action

Pharmacokinetics

A related compound, a glycine transporter 1 (glyt1) inhibitor, has been shown to improve cognitive deficits in animal models . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. If it acts similarly to the related glyt1 inhibitor, it may improve cognitive function and have an antidepressant effect .

Properties

IUPAC Name

3-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN5O3S/c1-2-21-8-9(6-17-21)14-19-13(24-20-14)7-18-25(22,23)10-3-4-12(16)11(15)5-10/h3-6,8,18H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMOLXZLJAMTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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